Somatostatin 28-(1-12)

Overview

Description

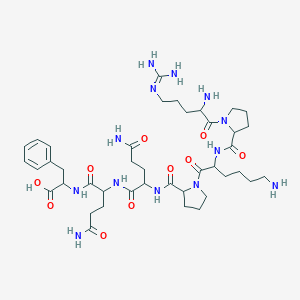

Somatostatin 28-(1-12) (SS28(1-12)) is a fragment of somatostatin that is monitored in brain tissue to track the processing of somatostatin . It may be used as an immunogen to generate SS28(1-12) antibodies .

Synthesis Analysis

The total synthesis of somatostatin-28 has been achieved through gel filtration on Biogel P-6 and ion-exchange chromatography on Biogel CM-2, producing somatostatin-28 at a high degree of purity . Comparative analysis of the synthetic and natural product by means of chromatographic, immunological, and biological assays confirmed the structure proposed for this putative precursor of somatostatin-14 .Physical And Chemical Properties Analysis

Somatostatin 28-(1-12) has an empirical formula of C49H81N17O19S1 and a molecular weight of 1244.33 . It is typically stored at -20°C and protected from light . The peptide content is ≥85% .Scientific Research Applications

1. Therapeutic Role in Neuroendocrine Tumors

Somatostatin analogues like lanreotide have shown effectiveness in treating neuroendocrine tumors. Lanreotide significantly prolongs progression-free survival in patients with metastatic enteropancreatic neuroendocrine tumors (Caplin et al., 2014).

2. Receptor Binding Specificity

Somatostatin-28 demonstrates tissue-specific receptor binding. It exhibits higher affinity for pituitary S-14 receptors compared to S-14, indicating distinct tissue specificities (Srikant & Patel, 1981).

3. Pharmacological Inhibitor

Somatostatin-28, identified in mammalian tissues, acts as a pharmacological inhibitor, differing in specific effects from somatostatin-14 (Lucey, 1986).

4. Selective Action on Pancreatic Beta-Cell and Brain

Somatostatin-28 is significantly more potent than somatostatin-14 in inhibiting insulin secretion induced by arginine, demonstrating selectivity of action in the pancreatic beta-cell and brain (Brown et al., 1981).

5. High Affinity Binding Sites in Rat Brain

Somatostatin-28 analogs exhibit high affinity binding sites in rat cortical membranes, suggesting specific somatostatin receptors can be measured within the brain (Reubi et al., 1981).

6. Modulation of Insulin-Stimulated Glucose Uptake

Somatostatin increases insulin-stimulated muscle utilization of glucose through local mechanisms, suggesting its role in metabolic studies involving insulin sensitivity (Møller et al., 1995).

7. Regulation of Insulin Secretion

Somatostatin 28 regulates B-cell function and insulin secretion, playing a role in modulating nutrient-stimulated insulin release (D’Alessio et al., 1989).

8. Fusion Protein Production and Bioactivity

Research on fusion proteins like somatostatin-28 demonstrates potential in improving protein bioactivity for clinical usage in treating conditions like acromegaly and gigantism (Ding et al., 2014).

9. Posttranslational Processing in Transgenic Mice

Studies on transgenic mice show that somatostatin, including somatostatin-28, is processed from a common precursor, pre-prosomatostatin, indicating the importance of posttranslational processing in somatostatin production (Low et al., 1985).

10. Molecular Forms in Rat Median Eminence

Different molecular forms of somatostatin-28[1-12]-like immunoreactivity are present in rat median eminence, suggesting a variety of peptides produced from mature secretory granules (Charpenet & Patel, 1985).

Future Directions

The role of somatostatin in the brain and its application in treating neurological disorders has been a topic of recent research . Reduced expression of somatostatin is a hallmark of various neurological disorders, including Alzheimer’s disease and depression . Future research may focus on the potential treatments and possibility of novel drug developments for neurological disorders based on the current knowledge on the function of somatostatin and somatostatin analogs in the brain .

Mechanism of Action

- Additionally, somatostatin is generated in the hypothalamus, where it inhibits the release of growth hormone and thyroid-stimulating hormones from the anterior pituitary .

- This binding inhibits adenylyl cyclase, antagonizing the stimulatory effect of histamine, and thus reduces gastric acid secretion by parietal cells .

- Collectively, these activities seem to have the overall effect of decreasing the rate of nutrient absorption .

- Octreotide, a long-acting analogue of somatostatin, is clinically used to relieve symptoms of uncommon gastroenteropancreatic endocrine tumors and treat acromegaly .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Biochemical Analysis

Biochemical Properties

Somatostatin 28-(1-12) is monitored in brain tissue to track the processing of somatostatin . It interacts with various enzymes, proteins, and other biomolecules.

Cellular Effects

Somatostatin 28-(1-12) has been found to have effects on various types of cells and cellular processes. It is secreted from the hypothalamus and amygdala by a calcium-dependent mechanism . No specific biological role is presently known for this dodecapeptide .

Molecular Mechanism

It is known that it is involved in the regulation of glucagon and insulin synthesis in the pancreas

Metabolic Pathways

Somatostatin 28-(1-12) is involved in the regulation of glucagon and insulin synthesis in the pancreas

Transport and Distribution

Somatostatin 28-(1-12) is widely distributed throughout the central nervous system and the digestive system of rodents and primates

properties

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-4-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]propanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-4-methylsulfanylbutanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]pentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C49H81N17O19S/c1-22(56-39(75)25(50)20-67)38(74)62-29(18-34(51)69)42(78)64-31(21-68)43(79)63-30(19-35(52)70)47(83)66-16-7-9-32(66)44(80)57-23(2)37(73)59-27(13-17-86-4)40(76)58-24(3)46(82)65-15-6-10-33(65)45(81)60-26(8-5-14-55-49(53)54)41(77)61-28(48(84)85)11-12-36(71)72/h22-33,67-68H,5-21,50H2,1-4H3,(H2,51,69)(H2,52,70)(H,56,75)(H,57,80)(H,58,76)(H,59,73)(H,60,81)(H,61,77)(H,62,74)(H,63,79)(H,64,78)(H,71,72)(H,84,85)(H4,53,54,55)/t22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQMDZCSYTGHXGO-QXVRTUGUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(CCSC)C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C2CCCN2C(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(C)NC(=O)C(CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CC(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C49H81N17O19S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40231038 | |

| Record name | Somatostatin 28-(1-12) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40231038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1244.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

81286-16-0 | |

| Record name | Somatostatin 28-(1-12) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081286160 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Somatostatin 28-(1-12) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40231038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[2-[[2-[[2-[[2-[[5-Amino-2-[[5-amino-2-[[1-[6-amino-2-[[1-[2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-4-methylsulfanylbutanoic acid](/img/structure/B549625.png)